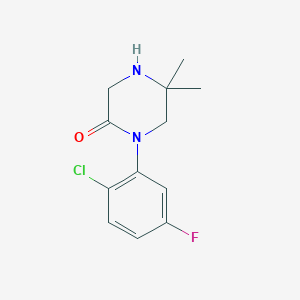
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE
概要
説明
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.6 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
The synthesis of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves several steps:
Starting Material: 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime.
Reaction with Acetic Acid and Sulphuric Acid: The starting material is dissolved in acetic acid, and sulphuric acid is added while maintaining the temperature at 20-23°C.
Hydrogenation: Platinum on charcoal is added as a catalyst, and the mixture is hydrogenated under pressure.
Neutralization and Extraction: The reaction mixture is neutralized with sodium hydroxide and extracted with tert-butyl methyl ether.
Purification: The organic phase is washed with water and evaporated to obtain the crude product.
化学反応の分析
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE undergoes various chemical reactions:
Reduction: The compound can be reduced using hydrogen in the presence of a platinum catalyst.
Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different products.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its effects on cellular processes.
類似化合物との比較
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is unique due to its specific structure and reactivity. Similar compounds include:
N-Methyl-1,2-phenylenediamine: Used in the synthesis of benzimidazoles.
MPTP hydrochloride: Known for its effects on the nervous system.
These compounds share some structural similarities but differ in their specific applications and reactivity.
特性
CAS番号 |
1228284-78-3 |
|---|---|
分子式 |
C10H12Cl3NO |
分子量 |
268.6 g/mol |
IUPAC名 |
N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine |
InChI |
InChI=1S/C10H12Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,3H2,1-2H3 |
InChIキー |
YEYSNJKFDGOAAP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)NOC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid](/img/structure/B8391366.png)
